3-Bromo-4-[(1-{2-cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}pyrrolidin-3-yl)oxy]pyridine
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Overview
Description
3-Bromo-4-[(1-{2-cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}pyrrolidin-3-yl)oxy]pyridine is a complex heterocyclic compound that has garnered interest in the fields of medicinal chemistry and pharmaceutical research. This compound features a unique structure that combines a bromopyridine moiety with a pyrazolopyrazine ring system, making it a valuable candidate for various biological and chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-[(1-{2-cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}pyrrolidin-3-yl)oxy]pyridine typically involves multiple steps, starting from readily available precursorsCommon reagents used in these reactions include brominating agents, cyclization catalysts, and coupling reagents .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable synthetic routes .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-[(1-{2-cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}pyrrolidin-3-yl)oxy]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the pyrazolopyrazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles for substitution reactions, oxidizing agents like potassium permanganate, and reducing agents such as sodium borohydride .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while oxidation and reduction reactions can lead to changes in the electronic properties of the compound .
Scientific Research Applications
3-Bromo-4-[(1-{2-cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}pyrrolidin-3-yl)oxy]pyridine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in targeting specific enzymes and receptors involved in diseases such as cancer.
Biological Studies: The compound is used in studies to understand its interactions with biological macromolecules and its effects on cellular processes.
Chemical Research: It serves as a building block for the synthesis of more complex molecules and as a probe in chemical reaction mechanisms.
Mechanism of Action
The mechanism of action of 3-Bromo-4-[(1-{2-cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}pyrrolidin-3-yl)oxy]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to changes in cellular signaling pathways. For example, it may inhibit kinases involved in cell proliferation, thereby exerting anti-cancer effects .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-b]pyridine Derivatives: These compounds share a similar pyrazolopyridine core and are also studied for their biological activities.
Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds have a similar structure but differ in the position of the nitrogen atoms in the ring system.
Uniqueness
3-Bromo-4-[(1-{2-cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}pyrrolidin-3-yl)oxy]pyridine is unique due to its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and therapeutic applications .
Properties
Molecular Formula |
C18H18BrN5O |
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Molecular Weight |
400.3 g/mol |
IUPAC Name |
4-[3-(3-bromopyridin-4-yl)oxypyrrolidin-1-yl]-2-cyclopropylpyrazolo[1,5-a]pyrazine |
InChI |
InChI=1S/C18H18BrN5O/c19-14-10-20-5-3-17(14)25-13-4-7-23(11-13)18-16-9-15(12-1-2-12)22-24(16)8-6-21-18/h3,5-6,8-10,12-13H,1-2,4,7,11H2 |
InChI Key |
FOYINBOBSFRKJT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NN3C=CN=C(C3=C2)N4CCC(C4)OC5=C(C=NC=C5)Br |
Origin of Product |
United States |
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